molecular formula C21H18BrNO3S2 B11671222 (5Z)-5-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11671222
M. Wt: 476.4 g/mol
InChI Key: NZPYAPBYAPOBBY-RGEXLXHISA-N
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Description

(5Z)-5-({2-[2-(4-BROMOPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: is a complex organic compound featuring a thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({2-[2-(4-BROMOPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactionsCommon reagents include bromophenol, ethylene glycol, and thiazolidinone precursors, with reaction conditions often involving catalysts and specific temperature controls .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are employed to achieve these goals. The preparation method is simple and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({2-[2-(4-BROMOPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.

    Substitution: Halogen substitution reactions can occur at the bromophenoxy group.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary but often involve specific solvents and temperature controls .

Major Products

Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in different applications .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules.

Biology and Medicine

In biological and medicinal research, (5Z)-5-({2-[2-(4-BROMOPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development .

Industry

Industrially, this compound is explored for its use in the development of new materials with specific properties, such as enhanced conductivity or stability .

Mechanism of Action

The mechanism of action of (5Z)-5-({2-[2-(4-BROMOPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, inhibiting or activating biological pathways. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidinone derivatives and bromophenoxy compounds. Examples are:

Properties

Molecular Formula

C21H18BrNO3S2

Molecular Weight

476.4 g/mol

IUPAC Name

(5Z)-5-[[2-[2-(4-bromophenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H18BrNO3S2/c1-2-11-23-20(24)19(28-21(23)27)14-15-5-3-4-6-18(15)26-13-12-25-17-9-7-16(22)8-10-17/h2-10,14H,1,11-13H2/b19-14-

InChI Key

NZPYAPBYAPOBBY-RGEXLXHISA-N

Isomeric SMILES

C=CCN1C(=O)/C(=C/C2=CC=CC=C2OCCOC3=CC=C(C=C3)Br)/SC1=S

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC=CC=C2OCCOC3=CC=C(C=C3)Br)SC1=S

Origin of Product

United States

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